molecular formula C7H9N3O2 B6601599 5-(dimethylamino)pyrimidine-2-carboxylic acid CAS No. 1824064-74-5

5-(dimethylamino)pyrimidine-2-carboxylic acid

Cat. No. B6601599
CAS RN: 1824064-74-5
M. Wt: 167.17 g/mol
InChI Key: AFJPGYSJMMHNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)pyrimidine-2-carboxylic acid (DMP) is an important organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

5-(dimethylamino)pyrimidine-2-carboxylic acid has a wide range of applications in the scientific research field. It is used as a substrate for the synthesis of various compounds, such as 2,4-diaminopyrimidine, 1,3-diaminopyrimidine, and 1,3,5-triaminopyrimidine. It is also used as a starting material for the synthesis of various other compounds, such as 2,4-diaminopyrimidine-5-carboxylic acid, 2,4-diaminopyrimidine-6-carboxylic acid, and 2,4-diaminopyrimidine-6-sulfonic acid. 5-(dimethylamino)pyrimidine-2-carboxylic acid is also used as a pharmaceutical intermediate for the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)pyrimidine-2-carboxylic acid is not well understood. However, studies have shown that 5-(dimethylamino)pyrimidine-2-carboxylic acid can interact with various proteins and enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-(dimethylamino)pyrimidine-2-carboxylic acid has a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes, such as cytochrome P450 enzymes, and inhibit the production of various proteins, such as tumor necrosis factor-alpha. It can also inhibit the growth of various cancer cells, such as breast cancer cells, and induce apoptosis in these cells. In addition, studies have shown that 5-(dimethylamino)pyrimidine-2-carboxylic acid can inhibit the activity of various neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 5-(dimethylamino)pyrimidine-2-carboxylic acid in lab experiments has a number of advantages and limitations. One of the main advantages of using 5-(dimethylamino)pyrimidine-2-carboxylic acid is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are also some limitations to using 5-(dimethylamino)pyrimidine-2-carboxylic acid in lab experiments. One of the main limitations is that it is difficult to obtain pure 5-(dimethylamino)pyrimidine-2-carboxylic acid, as it is easily contaminated by other compounds. In addition, 5-(dimethylamino)pyrimidine-2-carboxylic acid is unstable and can easily degrade when exposed to light or heat.

Future Directions

There are a number of potential future directions for the use of 5-(dimethylamino)pyrimidine-2-carboxylic acid. One potential direction is the development of new drugs or therapies based on the biochemical and physiological effects of 5-(dimethylamino)pyrimidine-2-carboxylic acid. For example, 5-(dimethylamino)pyrimidine-2-carboxylic acid could be used as a starting material for the development of new antifungal agents or antiviral agents. Another potential direction is the development of new compounds based on the structure of 5-(dimethylamino)pyrimidine-2-carboxylic acid. For example, new compounds could be synthesized based on the structure of 5-(dimethylamino)pyrimidine-2-carboxylic acid that have improved properties, such as increased stability or increased potency. Finally, 5-(dimethylamino)pyrimidine-2-carboxylic acid could also be used in combination with other compounds to create new compounds with improved properties.

Synthesis Methods

The synthesis of 5-(dimethylamino)pyrimidine-2-carboxylic acid is a multi-step reaction that involves the condensation of 2,4-diaminopyrimidine and dimethyl formamide (DMF). The reaction is initiated by the addition of a base, such as sodium hydroxide or potassium carbonate, to the mixture of 2,4-diaminopyrimidine and DMF. This reaction leads to the formation of the intermediate product, 5-(dimethylamino)pyrimidine-2-carboxylic ester. This intermediate product is then hydrolyzed to form 5-(dimethylamino)pyrimidine-2-carboxylic acid.

properties

IUPAC Name

5-(dimethylamino)pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)5-3-8-6(7(11)12)9-4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPGYSJMMHNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pyrimidine-2-carboxylic acid

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